

(R)-Pyrrolidine-2-carbonitrile Hydrochloride: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *(R)-Pyrrolidine-2-carbonitrile hydrochloride*

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This technical guide provides an in-depth overview of **(R)-Pyrrolidine-2-carbonitrile hydrochloride**, a chiral molecule of interest to researchers and professionals in drug development and organic synthesis. This document summarizes its key molecular data, outlines relevant experimental protocols for the synthesis of its enantiomer, and presents a logical workflow for its chemical preparation.

Core Molecular Data

(R)-Pyrrolidine-2-carbonitrile hydrochloride is a pyrrolidine derivative recognized for its role as a chiral building block in the synthesis of more complex molecules. Its physicochemical properties are summarized below.

Property	Value	Source(s)
Molecular Weight	132.59 g/mol	[1]
Molecular Formula	C5H9CN2	[1]
CAS Number	675602-84-3	[1]
Synonyms	(2R)-2-Pyrrolidinecarbonitrile Hydrochloride, (2R)-2-Pyrrolidinecarbonitrile Monohydrochloride	[1]
Storage Conditions	2-8°C Refrigerator	[1]

Synthetic Protocols and Applications

While specific experimental protocols for the synthesis of **(R)-Pyrrolidine-2-carbonitrile hydrochloride** are not extensively detailed in publicly available literature, the synthesis of its enantiomer, (S)-Pyrrolidine-2-carbonitrile, is well-documented due to its role as a key intermediate in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, used in the treatment of type 2 diabetes.[2][3] The methodologies employed for the (S)-enantiomer provide a foundational understanding of the chemical pathways applicable to this class of compounds.

A common synthetic route to the related (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile starts from L-proline.[3] This process typically involves two main steps: N-acylation followed by conversion of the carboxylic acid to a carbonitrile.

Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol is adapted from established procedures for the synthesis of the key intermediate for DPP-4 inhibitors.[3]

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

- A suspension of L-proline (0.174 mol) is prepared in tetrahydrofuran (THF, 200 mL).

- Chloroacetyl chloride (0.261 mol) is added to the suspension at room temperature.
- The reaction mixture is refluxed for 2 hours.
- Upon completion, the mixture is cooled to room temperature and diluted with water (20 mL), followed by stirring for 20 minutes.
- Saturated brine (20 mL) and ethyl acetate (200 mL) are added, and the organic layer is collected.
- The aqueous layer is re-extracted with ethyl acetate (2 x 50 mL).
- The combined organic layers are dried and concentrated under vacuum to yield the product.
[\[3\]](#)

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

- To a solution of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (0.052 mol) in dichloromethane (200 mL), a solution of dicyclohexylcarbodiimide (0.052 mol) in dichloromethane is added slowly at 10–15 °C.
- The mixture is stirred at room temperature for 1 hour.
- Ammonium bicarbonate (0.522 mol) is added, and the mixture is stirred for an additional hour.
- The reaction mixture is filtered, and the residue is washed with dichloromethane.
- The filtrate is concentrated to yield the crude amide product.[\[3\]](#)

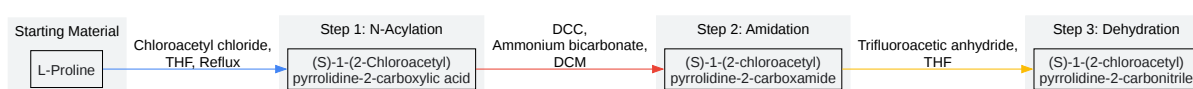
Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

- The crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (0.0209 mol) is suspended in THF (40 mL).
- Trifluoroacetic anhydride (0.0315 mol) is added at 0–5 °C, and the mixture is stirred at room temperature for 2 hours.

- Ammonium bicarbonate (0.1573 mol) is added portion-wise while maintaining the temperature at 5–10 °C.
- The mixture is stirred at room temperature for 45 minutes and then concentrated under vacuum.[3]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline, a process that is analogous to the potential synthesis of the (R)-enantiomer from D-proline.



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